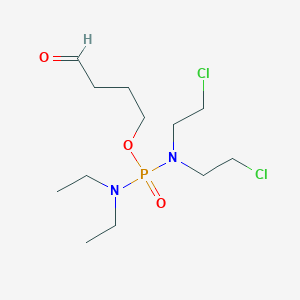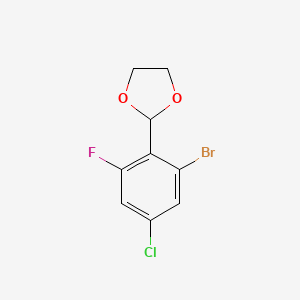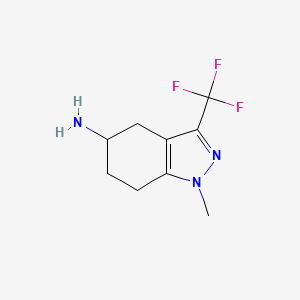![molecular formula C17H20N4O3S2 B14018072 1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one CAS No. 69181-02-8](/img/structure/B14018072.png)
1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidinone core, a pyrazole moiety, and a sulfonyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often carried out under acidic or basic conditions, with the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for the survival of pathogenic organisms . By binding to these enzymes, the compound disrupts essential metabolic processes, leading to the death of the target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole moieties, such as 3,5-dimethyl-1H-pyrazole.
Sulfonyl Compounds: Other sulfonyl-containing heterocycles, such as sulfonylureas.
Uniqueness
4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- stands out due to its unique combination of functional groups, which impart a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
69181-02-8 |
|---|---|
Formule moléculaire |
C17H20N4O3S2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C17H20N4O3S2/c1-4-19-16(22)9-10-20(17(19)25)26(23,24)15-7-5-14(6-8-15)21-13(3)11-12(2)18-21/h5-8,11H,4,9-10H2,1-3H3 |
Clé InChI |
OBEJJZVPVSGSAY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CCN(C1=S)S(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



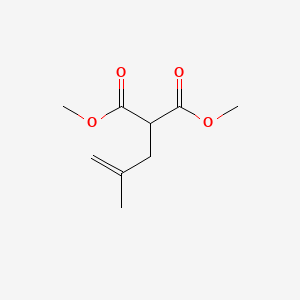


amino}benzoate](/img/structure/B14018028.png)
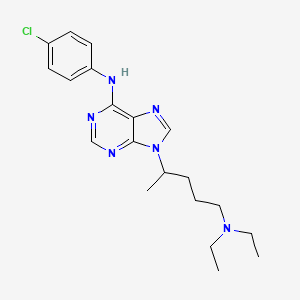
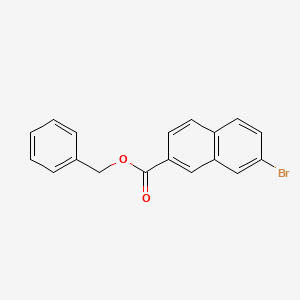

![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)

